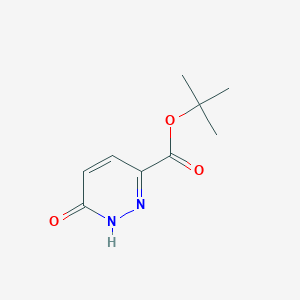
tert-Butyl-6-Oxo-1,6-dihydropyridazin-3-carboxylat
Übersicht
Beschreibung
tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate: is a heterocyclic compound that features a pyridazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the oxo functional group contributes to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine: In medicinal chemistry, tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
Target of Action
The primary target of “tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate” is JNK2 . JNK2 is a protein kinase that plays a crucial role in the regulation of various cellular activities, including inflammation, apoptosis, and cell differentiation .
Mode of Action
This compound interacts with JNK2 in a selective manner . By binding to JNK2, it inhibits the activation of the protein kinase, thereby modulating its function .
Biochemical Pathways
The compound affects the NF-κB/MAPK pathway . Specifically, it inhibits the activation of this pathway by JNK2 . The NF-κB/MAPK pathway plays a significant role in the regulation of immune responses and inflammation .
Pharmacokinetics
It is noted that the compound has good bioavailability and safety profile in vivo .
Result of Action
The inhibition of JNK2 and the subsequent suppression of the NF-κB/MAPK pathway result in potent anti-inflammatory effects . In animal models of acute lung injury and sepsis, the compound has shown excellent in vivo anti-inflammatory activity .
Biochemische Analyse
Biochemical Properties
Tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with carboxylesterase enzymes, which are responsible for the hydrolysis of ester bonds . This interaction leads to the formation of active metabolites that can participate in further biochemical reactions. Additionally, tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate may interact with other proteins involved in metabolic pathways, influencing their activity and function.
Cellular Effects
Tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activation of the NF-κB/MAPK pathway, which plays a crucial role in inflammation and immune responses . By modulating these pathways, tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can affect cell proliferation, apoptosis, and other cellular functions.
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it has been found to selectively bind to JNK2, inhibiting its activity and subsequently reducing the activation of the NF-κB/MAPK pathway . This inhibition can result in decreased inflammation and improved cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is relatively stable in plasma and intestinal homogenate, with more than 50% remaining after a 1-hour incubation . Long-term effects on cellular function have also been observed, with the compound maintaining its activity over extended periods in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and improving cellular function. At higher doses, toxic or adverse effects may be observed. For example, high doses of similar compounds have been associated with gastrointestinal toxicity due to their interaction with carboxylesterase enzymes . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The primary site of metabolism for this compound is the gastrointestinal tract, where ester hydrolysis occurs, likely by the action of carboxylesterase enzyme CES1 . This hydrolysis leads to the formation of active metabolites that can participate in further biochemical reactions, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. For example, the compound’s resistance to hydrolysis in gastrointestinal tissue suggests that it may accumulate in these tissues, enhancing its local effects .
Subcellular Localization
The subcellular localization of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall activity. For instance, the selective binding of the compound to JNK2 in the MAPK pathway suggests that it may localize to specific signaling complexes, enhancing its inhibitory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate typically involves the formation of the pyridazine ring followed by the introduction of the tert-butyl ester group. One common method includes the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 4-((2S,5R)-6-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Comparison: tert-Butyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific ring structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, the presence of the pyridazine ring distinguishes it from other heterocyclic compounds, potentially leading to unique interactions with biological targets and different chemical reactivity.
Eigenschaften
IUPAC Name |
tert-butyl 6-oxo-1H-pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-5-7(12)11-10-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJAYSOMDPBYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149009 | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-39-2 | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401149009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Butylpyrrolidin-3-yl)methyl]amine dihydrochloride](/img/structure/B1405732.png)
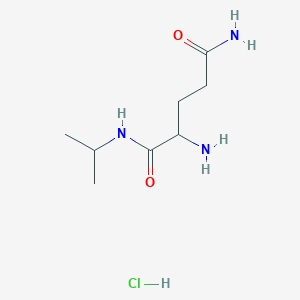
![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)

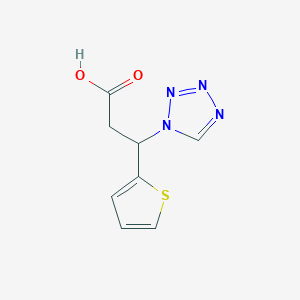
![3,3-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B1405742.png)
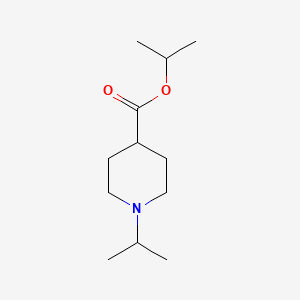
![4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405744.png)
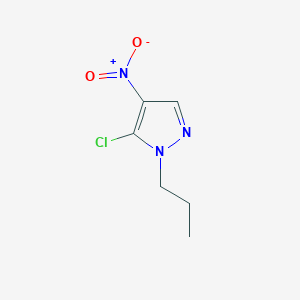
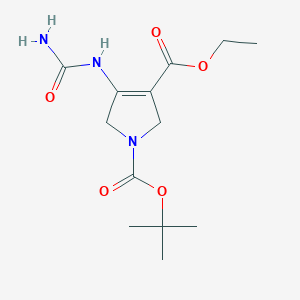
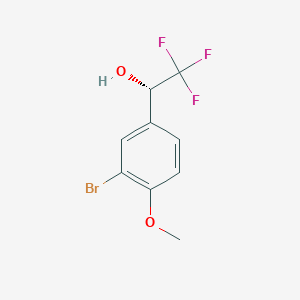
![(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid](/img/structure/B1405753.png)
![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
